molecular formula C26H21FO7 B8220844 (3,4-Dibenzoyloxy-5-fluoro-oxolan-2-YL)methyl benzoate

(3,4-Dibenzoyloxy-5-fluoro-oxolan-2-YL)methyl benzoate

Cat. No.: B8220844
M. Wt: 464.4 g/mol
InChI Key: YQWZFUWVRLLLGK-WZYRSQIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dibenzoyloxy-5-fluoro-oxolan-2-YL)methyl benzoate is a synthetic organic compound that belongs to the class of oxolane derivatives This compound is characterized by the presence of multiple benzoyloxy groups and a fluorine atom attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dibenzoyloxy-5-fluoro-oxolan-2-YL)methyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and a fluorinating agent.

    Introduction of Benzoyloxy Groups: The hydroxyl groups on the oxolane ring are then protected by benzoylation using benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Benzoate Group: The final step involves the esterification of the oxolane derivative with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dibenzoyloxy-5-fluoro-oxolan-2-YL)methyl benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to remove the benzoyloxy groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Benzoic acid, fluorinated oxolane derivatives.

    Reduction: Deprotected oxolane derivatives.

    Substitution: Substituted oxolane derivatives with various functional groups.

Scientific Research Applications

Chemistry

(3,4-Dibenzoyloxy-5-fluoro-oxolan-2-YL)methyl benzoate is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems, including enzyme-substrate interactions and receptor binding.

Medicine

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,4-Dibenzoyloxy-5-fluoro-oxolan-2-YL)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and benzoyloxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may exert its effects by inhibiting or activating target enzymes, altering signal transduction pathways, or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S,4S,5S)-3,4-dibenzoyloxy-5-chlorooxolan-2-yl]methyl benzoate
  • [(2R,3S,4S,5S)-3,4-dibenzoyloxy-5-bromooxolan-2-yl]methyl benzoate
  • [(2R,3S,4S,5S)-3,4-dibenzoyloxy-5-iodooxolan-2-yl]methyl benzoate

Uniqueness

(3,4-Dibenzoyloxy-5-fluoro-oxolan-2-YL)methyl benzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, increase its lipophilicity, and improve its binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

[(2R,3S,4S,5S)-3,4-dibenzoyloxy-5-fluorooxolan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21+,22+,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWZFUWVRLLLGK-WZYRSQIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@@H](O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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